3-Bromo-5-chloro-2-fluorobenzyl Alcohol: A Strategic Scaffold for Orthogonal Functionalization
3-Bromo-5-chloro-2-fluorobenzyl Alcohol: A Strategic Scaffold for Orthogonal Functionalization
Executive Summary
3-Bromo-5-chloro-2-fluorobenzyl alcohol (CAS: 1809161-65-6) is a high-value trisubstituted arene building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of agrochemicals.[1] Its structural uniqueness lies in its orthogonal reactivity profile : the presence of three distinct halogen atoms (F, Cl, Br) alongside a benzylic hydroxyl group allows for precise, sequential functionalization.
This guide provides a technical deep-dive into its physicochemical properties, validated synthesis protocols, and chemoselective reactivity patterns, designed for medicinal chemists requiring high-fidelity data for lead optimization.
Physicochemical Profile
The compound is typically isolated as a white to off-white crystalline solid. Its lipophilicity (LogP ~2.7) makes it an ideal fragment for adjusting the physicochemical properties of lead compounds without introducing excessive hydrophobicity.
Table 1: Core Technical Specifications
| Property | Value | Notes |
| CAS Number | 1809161-65-6 | Primary identifier |
| Molecular Formula | C₇H₅BrClFO | |
| Molecular Weight | 239.47 g/mol | Heavy atom count: 10 |
| Physical State | Solid (White/Off-white) | Low melting point solid (predicted) |
| LogP (Predicted) | 2.73 | Ideal for CNS-active scaffolds |
| TPSA | 20.2 Ų | Polar surface area dominated by -OH |
| H-Bond Donors/Acceptors | 1 / 1 | |
| pKa (Predicted) | ~14.5 (Alcohol) | Slightly acidic due to electron-withdrawing halogens |
Synthesis Methodology
While commercially available, in-house synthesis is often required to ensure anhydrous conditions or to introduce isotopic labels. The most robust route involves the chemoselective reduction of 3-bromo-5-chloro-2-fluorobenzoic acid .
Protocol: Borane-Mediated Reduction
Rationale: The use of Borane-THF complex (
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Charge RBF with 3-bromo-5-chloro-2-fluorobenzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.
-
Addition: Dropwise add
(1.0 M solution, 2.0 eq) over 30 minutes. Caution: Gas evolution ( ). -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Stir for 30 mins.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M HCl, sat.
, and Brine. Dry over . -
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
Figure 1: Chemoselective reduction workflow preserving halogen substituents.
Chemoselectivity & Reactivity Profile
The power of this scaffold lies in the differing bond dissociation energies (BDE) of the carbon-halogen bonds: C-F (116 kcal/mol) > C-Cl (81 kcal/mol) > C-Br (68 kcal/mol) . This hierarchy allows for "Orthogonal Functionalization."
A. Site-Selective Palladium Coupling
The C-Br bond at the 3-position is the most labile. Under standard Suzuki-Miyaura conditions, oxidative addition of Pd(0) occurs almost exclusively at the C-Br bond, leaving the C-Cl and C-F bonds intact.
-
Catalyst:
or . -
Conditions: Aryl boronic acid,
, Dioxane/Water, 80°C. -
Outcome: Biaryl formation at Position 3.[2]
B. Benzyl Alcohol Transformations
The hydroxymethyl group serves as a pivot point for side-chain extension:
-
Oxidation: Conversion to 3-bromo-5-chloro-2-fluorobenzaldehyde using Dess-Martin Periodinane (DMP) or PCC.
-
Activation: Conversion to a mesylate or bromide (using
) creates a potent electrophile for reactions with amines or thiols.
C. The "Fluorine Effect"
The fluorine atom at Position 2 is not just a passive bystander. It exerts a strong ortho-effect :
-
Metabolic Stability: Blocks P450-mediated oxidation at the ortho-position.
-
Acidity Modulation: Increases the acidity of the benzyl alcohol proton via induction (
effect), influencing hydrogen bonding capability in protein active sites.
Figure 2: Orthogonal reactivity map showing divergent synthetic utility.
Handling & Safety (SDS Summary)
Signal Word: WARNING This compound is an irritant. Standard laboratory PPE (gloves, goggles, lab coat) and a fume hood are mandatory.
-
H335: May cause respiratory irritation.[4]
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol function over long periods.
References
-
ChemScene. (2025).[4][5] 3-Bromo-5-chloro-2-fluorobenzyl alcohol Product Specifications. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51034462, 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from
-
Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [7][8]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for chemoselective coupling protocols).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.es [fishersci.es]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 [sigmaaldrich.com]
- 8. 3-Bromo-5-chloro-2-fluorobenzoic acid | 1269232-93-0 [sigmaaldrich.com]
